molecular formula C11H15BFNO2 B14083076 (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid

(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid

Katalognummer: B14083076
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: PQILLQKNSIILOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .

Wirkmechanismus

The mechanism of action of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluorophenylboronic acid
  • 2-Fluoropyridine-5-boronic acid pinacol ester
  • 2-Fluoro-3-pyridineboronic acid

Comparison: While these compounds share the presence of a boronic acid group and a fluorine atom, (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of the piperidin-3-yl group. This additional functional group enhances its reactivity and allows for the formation of more complex molecular structures. Additionally, the piperidin-3-yl group can impart specific biological activities, making this compound particularly valuable in medicinal chemistry .

Eigenschaften

Molekularformel

C11H15BFNO2

Molekulargewicht

223.05 g/mol

IUPAC-Name

(2-fluoro-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7H2

InChI-Schlüssel

PQILLQKNSIILOY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C2CCCNC2)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.